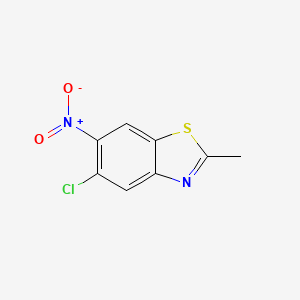

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Descripción general

Descripción

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H5ClN2O2S and a molecular weight of 228.66 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole typically involves the nitration of 2-methylbenzothiazole derivatives. One common method includes the reaction of 2-methylbenzothiazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid at low temperatures . This reaction introduces the nitro group at the 6-position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazoles with various functional groups at the 5-position.

Reduction: 5-Chloro-2-methyl-6-amino-1,3-benzothiazole.

Oxidation: 5-Chloro-2-carboxy-6-nitro-1,3-benzothiazole or 5-Chloro-2-formyl-6-nitro-1,3-benzothiazole.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole serves as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

- Biology It is investigated for its potential antimicrobial and antifungal properties. Many benzothiazole derivatives exhibit antimicrobial properties . For instance, some 2-mercaptobenzothiazoles have shown significant inhibitory activity against Aspergillus niger, Penicillium roquefortl, and Chaetomium globosum .

- Medicine The compound is explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents. Other benzothiazole derivatives have demonstrated diverse biological activities, including antitubercular, anti-inflammatory, antitumor, and anthelmintic properties .

- Industry this compound is utilized in the production of dyes, pigments, and other materials because of its stable chemical structure.

Biochemical Analysis

- Biochemical Properties this compound interacts with enzymes involved in metabolic pathways, which can inhibit or activate their functions.

- Cellular Effects The compound influences cell signaling pathways, gene expression, and cellular metabolism, with the specific effects varying depending on the cell type and compound concentration.

- Molecular Mechanism At the molecular level, the compound binds to specific biomolecules such as enzymes and receptors, altering their activity.

- Temporal Effects The stability and degradation of the compound are important factors that influence its long-term effects on cellular function in laboratory settings.

Potential Products Formed

- Nucleophilic Substitution Substituted benzothiazoles with various functional groups at the 5-position.

- Reduction 5-Chloro-2-methyl-6-amino-1,3-benzothiazole.

- Oxidation 5-Chloro-2-carboxy-6-nitro-1,3-benzothiazole or 5-Chloro-2-formyl-6-nitro-1,3-benzothiazole.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase . The compound’s nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage bacterial DNA and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Comparison

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is unique due to the presence of both a nitro group and a chlorine atom on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Chlorobenzothiazole lacks the nitro group, making it less reactive in certain chemical transformations . Similarly, 6-Nitrobenzothiazole does not have the chlorine atom, which affects its substitution reactions .

Actividad Biológica

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole (C8H5ClN2O2S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C8H5ClN2O2S

- Molecular Weight : 228.66 g/mol

- CAS Number : 5264-77-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound is known to influence several biochemical pathways:

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

- Cellular Effects : The compound's effects vary with cell type and concentration, influencing gene expression and cellular responses.

- Molecular Binding : It binds to specific targets, altering their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 15.6 | |

| Mycobacterium tuberculosis | 10 |

Anti-inflammatory and Antitumor Activities

The compound has also shown promise in anti-inflammatory and antitumor activities:

- Anti-inflammatory Effects : It inhibits neutrophil activation by inflammatory mediators without suppressing their antibacterial functions .

- Antitumor Activity : Studies have reported significant antiproliferative effects on various cancer cell lines, including human cervical cancer cells .

Table 2 presents the IC50 values for its antiproliferative activity:

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

- Antimicrobial Study : A recent study synthesized various benzothiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chloro substituent exhibited enhanced activity compared to their unsubstituted counterparts .

- Antitumor Research : In another investigation, the compound was assessed for its cytotoxic effects on non-small cell lung cancer cells, showing promising results with significant growth inhibition .

Propiedades

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFTTCECGSAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353958 | |

| Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-77-7 | |

| Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.